N1-(2,4-Difluorophenyl)glycinamide
Description
N1-(2,4-Difluorophenyl)glycinamide is a glycinamide derivative characterized by a 2,4-difluorophenyl group attached to the glycine backbone. Glycinamide derivatives are often explored for their bioisosteric properties, enabling interactions with biological targets such as ion channels or enzymes. For example, GW791343 (N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride), a structurally similar compound, acts as a positive allosteric modulator of the rat P2X7 receptor .
Properties
IUPAC Name |
2-amino-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDMIJLSXIJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2,4-Difluorophenyl)glycinamide typically involves the reaction of 2,4-difluoroaniline with glycine derivatives under specific conditions. One common method includes the use of acylation reactions where 2,4-difluoroaniline is reacted with glycine or its esters in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Chemical Reactions Analysis
N1-(2,4-Difluorophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using nucleophiles like amines or thiols.
Scientific Research Applications
N1-(2,4-Difluorophenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N1-(2,4-Difluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-(2,4-Difluorophenyl)glycinamide with structurally and functionally related compounds, emphasizing substituent effects, biological activity, and applications:
Key Findings from Comparative Analysis:
Structural Impact on Activity :
- Fluorine substitution (e.g., 2,4-difluorophenyl in this compound and GW791343) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .
- Bulky substituents (e.g., sulfonyl groups in Compounds E and F) improve solubility but may reduce cell permeability .
Receptor Selectivity: GW791343 demonstrates species-dependent P2X7 receptor modulation due to amino acid variations at position 95, whereas its analog AZ11645373 lacks this dependency . Chiral centers (e.g., in N~2~-[(1R)-1-(2,4-Difluorophenyl)ethyl]-N-ethylglycinamide) influence enantioselective binding, a critical factor in drug design .
Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
